3-(2,5-dimethoxyphenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidine
Overview
Description
3-(2,5-dimethoxyphenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidine is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.19400834 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electroorganic Chemistry and Synthesis Techniques
A novel method involving the formation of the 9-Azabicyclo(4.2.1)nonane skeleton showcases the utility of similar compounds in synthetic chemistry. This process, demonstrated by Shono et al. (1987), involves coupling 1-Methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of TiCl4, yielding cycloadducts that undergo further transformations to produce saturated acetyl derivatives (Shono, Matsumura, Uchida, & Tagami, 1987).
Structural Analysis and Molecular Geometry
The study on "12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one" by Butcher et al. (2006) delves into the crystallography of pyrrolidine derivatives, revealing that the five-membered pyrrolidine ring exhibits an envelope geometry. This highlights the importance of such compounds in understanding molecular structures and the influence of substituents on geometry (Butcher, Bakare, & John, 2006).
Applications in Photolyase Study
The function of DNA photolyase, an enzyme that repairs DNA damage caused by ultraviolet light, is explored by Sancar (1994). This research underscores the potential role of pyrrolidine derivatives in studying the repair mechanisms of DNA, providing insights into the enzyme's function and its interaction with damaged DNA (Sancar, 1994).
Enantiomeric Synthesis
Yamamoto et al. (1993) describe the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry, using chiral auxiliaries. This method highlights the importance of such compounds in the synthesis of optically active pyrrolidine derivatives, contributing to the field of asymmetric synthesis and the creation of chiral molecules (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-[1-(methoxymethyl)cyclobutyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-13-19(8-4-9-19)18(21)20-10-7-14(12-20)16-11-15(23-2)5-6-17(16)24-3/h5-6,11,14H,4,7-10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYMJRJILXTALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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